N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Pyrimidine and Aminopyrimidine Derivatives
- Crystal Structures and Binding Motifs : Pyrimidine and aminopyrimidine derivatives, such as pyrimethamine, are highlighted for their natural occurrence as components of nucleic acids and for their structural interactions in crystal formations. These compounds form specific hydrogen-bonded motifs when interacting with sulfonate/carboxylate groups, demonstrating their potential in designing molecular structures with desired properties (Balasubramani, Muthiah, & Lynch, 2007).
Electronic and Molecular Devices
- Negative Differential Resistance : A molecular electronic device utilizing a molecule containing a nitroamine redox center exhibited negative differential resistance and significant on-off peak-to-valley ratios. This showcases the potential of pyrimidine derivatives in the development of advanced electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
Organometallic Chemistry
- Metal-Hydrogen Bond Activations : Research on the reactions of hexahydride complex OsH6(PiPr3)2 with various phenyl-substituted pyrimidines and triazines has provided insights into the formation of metallapolycyclic derivatives. These studies demonstrate the compound's utility in exploring new facets of organometallic chemistry and bond activation processes (Esteruelas et al., 2010).
Coordination Chemistry
- Ruthenium Complexes with Pendent Catechol Ring : The synthesis and characterization of ruthenium complexes featuring a pendent catechol ring highlight the application of pyrimidine derivatives in coordination chemistry. These complexes provide valuable insights into electronic structures and acid-base properties, contributing to the development of novel coordination compounds (O'Brien et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as c-jun-amino-terminal kinase-interacting protein 1 and mitogen-activated protein kinase 8 .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound . .
Safety and Hazards
Properties
IUPAC Name |
2-N-(2,5-dimethoxyphenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-27-12-8-9-14(28-2)13(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-6-4-3-5-7-11/h3-10H,1-2H3,(H4,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNTWTQEQBUZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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